Praseodymium carbonate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

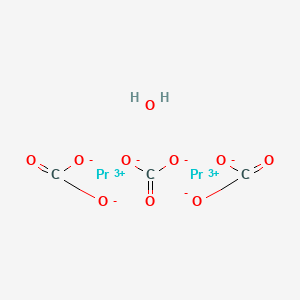

Praseodymium carbonate hydrate is a useful research compound. Its molecular formula is C3H2O10Pr2 and its molecular weight is 479.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Pigments in Glass and Ceramics

- Praseodymium carbonate hydrate is utilized as a pigment in glass and ceramic industries. It produces a bright yellow color due to its optimal reflectance at 560 nm, making it valuable for coloring glass products and ceramics .

- In particular, praseodymium-doped glass, known as didymium glass, is employed in welding goggles and glass-blowing due to its ability to block infrared radiation effectively .

High-Power Magnets

- When combined with neodymium, praseodymium contributes to the creation of high-strength magnets used in various applications, including motors and magnetic storage devices. These magnets are known for their durability and stability .

Optical Applications

Optical Devices

- Praseodymium ions are used in optical devices such as fiber lasers and optical amplifiers . Their unique properties allow for efficient light manipulation and enhancement in these systems .

- Additionally, praseodymium-doped silicate crystals have been researched for their ability to slow down light pulses significantly, which has implications for advanced optical technologies .

Catalytic Applications

Catalysts in Chemical Reactions

- This compound serves as a precursor for synthesizing praseodymium oxide, which is utilized as a catalyst in various chemical reactions. Its catalytic properties can enhance reaction rates and selectivity in organic synthesis .

- The compound's ability to release carbon dioxide when treated with dilute acids further supports its role as a reactive agent in catalysis .

Thermal Stability Studies

Research has shown that this compound undergoes specific decomposition reactions under varying thermal conditions. Studies utilizing thermogravimetric analysis (TGA) and X-ray diffraction (XRD) have outlined the decomposition pathways of this compound, providing insights into its thermal stability and potential applications in high-temperature environments .

Analyse Chemischer Reaktionen

Reaction with Acids

Praseodymium carbonate hydrate dissolves in acidic solutions, releasing CO₂ gas and forming trivalent praseodymium ions:

Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2↑

This reaction is central to its solubility profile, as the compound is otherwise insoluble in water .

Thermal Decomposition

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal a multi-step decomposition pathway:

| Temperature Range | Process | Products | Atmosphere |

|---|---|---|---|

| 25–200°C | Dehydration | Pr₂(CO₃)₃ (anhydrous) + H₂O | Air/N₂ |

| 400–750°C | Decarbonylation | Pr₂O(CO₃)₂ (oxycarbonate) + CO₂↑ | Air |

| 750–850°C | Oxycarbonate decomposition | PrO₁.₈₃ (non-stoichiometric oxide) | Air/O₂ |

| >850°C | Final oxidation | Pr₆O₁₁ (mixed oxide) | O₂ |

Key findings:

-

In CO₂-rich atmospheres , intermediate oxycarbonates (e.g., Pr₂O₂CO₃) stabilize until higher temperatures (~1,100°C) .

-

The end product in air is typically PrO₁.₈₃, while in oxygen, Pr₆O₁₁ dominates .

Stability in Atmospheric Conditions

-

Humidity : Hydrated forms (e.g., octahydrate) slowly dehydrate in dry air but rehydrate in humid environments .

-

CO₂ Exposure : Decomposition intermediates (e.g., Pr₂O₂CO₃) can reabsorb CO₂, complicating high-purity oxide synthesis .

Comparative Reactivity with Other Praseodymium Salts

Eigenschaften

CAS-Nummer |

54397-87-4 |

|---|---|

Molekularformel |

C3H2O10Pr2 |

Molekulargewicht |

479.86 g/mol |

IUPAC-Name |

praseodymium(3+);tricarbonate;hydrate |

InChI |

InChI=1S/3CH2O3.H2O.2Pr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |

InChI-Schlüssel |

HLIAEFWEJZPEEV-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3] |

Kanonische SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.